N-(propan-2-yl)-2,3-dihydro-1H-inden-5-amine
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Overview
Description
N-(propan-2-yl)-2,3-dihydro-1H-inden-5-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an indane ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring The compound also contains an isopropyl group attached to the nitrogen atom, making it a secondary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-2,3-dihydro-1H-inden-5-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound. The nitro compound can be synthesized by nitration of the parent indane compound, followed by reduction using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Another method involves the reductive amination of 2,3-dihydro-1H-inden-5-one with isopropylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitroso compound.
Reduction: Reduction reactions can further reduce the compound to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imine or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted indane derivatives.
Scientific Research Applications
N-(propan-2-yl)-2,3-dihydro-1H-inden-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
N-(propan-2-yl)-2,3-dihydro-1H-inden-5-amine can be compared with other similar compounds, such as:
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Phenyl N-(propan-2-yl)carbamate: A compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific indane ring system and the presence of the isopropyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17N |
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Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-propan-2-yl-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C12H17N/c1-9(2)13-12-7-6-10-4-3-5-11(10)8-12/h6-9,13H,3-5H2,1-2H3 |
InChI Key |
SKODCHPTCLQVTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC2=C(CCC2)C=C1 |
Origin of Product |
United States |
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